
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide, also known as 5-MOP, is a synthetic compound derived from natural plant-derived compounds. The compound is widely used in the scientific research field for its many applications and advantages. 5-MOP is a versatile compound that can be used in a variety of ways, including as a synthetic reagent, as a fluorescent marker, and as a tool for studying biological processes.
科学研究应用
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide has a wide variety of applications in scientific research. It is used as a fluorescent marker in cell biology, allowing researchers to visualize and study cellular processes. It is also used as a tool for studying the effects of drugs, toxins, and other compounds on biological systems. Additionally, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is used as a synthetic reagent in organic synthesis, allowing researchers to synthesize novel compounds.
作用机制
The mechanism of action of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is not fully understood. However, it is believed that the compound acts as a fluorescent marker by binding to specific proteins or enzymes in the cell. This binding allows researchers to track the activity of these proteins or enzymes, providing valuable insight into the molecular processes occurring in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide are not fully understood. However, it is believed that the compound has the potential to interact with proteins and enzymes in the cell, resulting in changes to the cell's metabolism and function. In addition, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide has been shown to interact with certain types of cancer cells, suggesting potential applications in cancer research.
实验室实验的优点和局限性
The advantages of using 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide in laboratory experiments include its versatility, low cost, and ease of use. It is also a relatively safe compound, making it suitable for use in a variety of laboratory settings. The main limitation of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is that it is not as sensitive as some other fluorescent markers, making it less suitable for use in high-sensitivity experiments.
未来方向
The potential future applications of 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide are numerous. It could be used in the development of novel drugs and therapies, as a tool for studying the effects of toxins and other compounds on biological systems, and as a fluorescent marker for studying cellular processes. Additionally, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide could be used in the development of new synthetic reagents for organic synthesis, allowing researchers to synthesize novel compounds. Finally, 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide could be used in the study of cancer, providing valuable insight into the molecular processes occurring in cancer cells.
合成方法
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-methoxy-3-methyl-1-phenyl-1-pentanol with 3,4,5-trimethoxyphenol in the presence of a base, such as sodium hydroxide. This reaction produces 5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide in a single step. Other methods of synthesis include the use of acyl halides, such as ethyl chloroformate, or the use of other organic compounds, such as methylene chloride.
属性
IUPAC Name |
5-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7/c1-20-11-5-9(6-12(21-2)15(11)23-4)17-16(19)13-7-10(18)14(22-3)8-24-13/h5-8H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJZSDPFAOSPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558633.png)
![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558645.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558654.png)
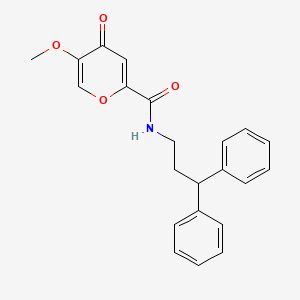
![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558664.png)
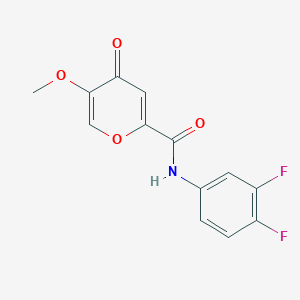
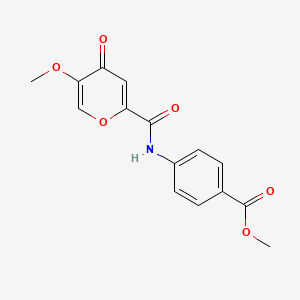

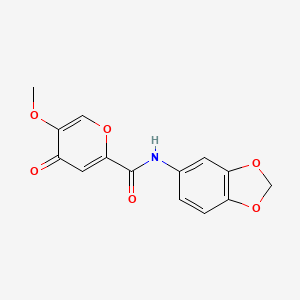
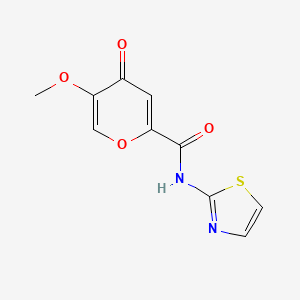


![5-methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one](/img/structure/B6558712.png)